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Introduction to CECR2 and Bromodomain Biology

The Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) gene encodes a bromodomain-

containing protein that functions as a critical epigenetic regulator involved in chromatin remodeling and

transcriptional control. Located on chromosome 22q11.21, CECR2 spans approximately 100 kb of DNA

comprising 19 exons and encodes a protein of 1464 amino acids with several isoforms generated through

alternative splicing. The CECR2 protein is a multidomain nuclear factor containing an N-terminal DDT

domain (DNA-binding homeobox and different transcription factors), an AT-hook motif, and a C-terminal

bromodomain. The DDT and AT-hook domains facilitate DNA binding, while the bromodomain specifically

recognizes acetylated lysine residues on histone proteins, positioning CECR2 as a key "reader" in the

epigenetic regulatory landscape [1] [2].

Bromodomains are evolutionarily conserved epigenetic reader modules of approximately 110 amino acids

that specifically recognize acetylated lysine residues, a fundamental post-translational modification on

histone tails and non-histone proteins. The human genome encodes 61 bromodomains across 46 distinct

proteins, which are categorized based on structural and functional similarities. These domains adopt a

characteristic four-helix bundle structure (αZ, αA, αB, and αC) with two interhelical loops (ZA and BC)

that form the acetyl-lysine binding pocket. A highly conserved asparagine residue in the BC loop typically

forms a hydrogen bond with the acetyl-lysine carbonyl oxygen, facilitating specific recognition. CECR2
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belongs to the non-BET family of bromodomains and exhibits distinct structural features that differentiate it

from other bromodomain family members [3] [4].

Molecular Mechanisms of CECR2 Bromodomain
Function

Chromatin Remodeling Complexes

CECR2 functions as a regulatory subunit of the CECR2-containing remodeling factor (CERF) complex,

an ATP-dependent chromatin remodeling complex. CERF incorporates ISWI-family ATPases—either

SMARCA1 (SNF2L) or SMARCA5 (SNF2H)—which utilize ATP hydrolysis to slide nucleosomes along

DNA, thereby modulating DNA accessibility and nucleosome spacing. This chromatin remodeling activity

facilitates critical cellular processes including transcription, replication, and DNA repair. Through its

bromodomain, CECR2 directs the CERF complex to specific genomic locations by recognizing acetylated

histone marks, ultimately influencing chromatin accessibility and gene expression patterns in

developmental processes such as neurulation and spermatogenesis [1] [2].

The CECR2 bromodomain exhibits distinct binding modes when interacting with different types of ligands.

Structural analyses using techniques such as X-ray crystallography and NMR spectroscopy have revealed

that CECR2-BRD undergoes conformational adaptations upon binding to various acetylated targets. Critical

residues including Asn514 and Asp464 play essential roles in acetyl-lysine recognition and binding

dynamics. The CECR2 bromodomain remains monomeric in solution and exhibits differential

conformational responses upon ligand binding, suggesting adaptive recognition mechanisms that enable its

function in diverse biological contexts [1] [5].

Histone and Non-Histone Ligand Recognition

The CECR2 bromodomain demonstrates selective binding affinity for acetylated histone H3 and H4

ligands, with a marked preference for multi-acetylated over mono-acetylated targets. Through high-

throughput peptide binding assays and isothermal titration calorimetry, researchers have quantified these
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interactions, revealing the highest affinity for tetra-acetylated histone H4. The table below summarizes key

quantitative binding data for CECR2 bromodomain interactions:

Table 1: CECR2 Bromodomain Binding Affinities

Ligand Target Binding Affinity Specific Structural Features Functional Consequences

Tetra-
acetylated H4

Highest affinity Preferential engagement with

multiple acetylated residues

Transcriptional activation in

euchromatic regions

Acetylated
RelA (K310)

Micromolar

affinity (Kd ~μM)

Distinct binding mode vs.

histones

NF-κB pathway activation;

inflammatory gene
expression

Multi-
acetylated H3

High affinity Modulation by neighboring
PTMs (methylation,

phosphorylation)

Chromatin remodeling at
specific gene promoters

Mono-
acetylated
targets

Lower affinity Single acetyl-lysine engagement Basal chromatin association

The CECR2 bromodomain also recognizes acetylated non-histone proteins, most notably the RelA (p65)

subunit of NF-κB acetylated at lysine 310 (K310ac). This interaction employs a distinctive binding mode

compared to histone recognition and plays a critical role in inflammatory signaling pathways. The binding to

acetylated RelA occurs with micromolar affinity and contributes to the transcriptional activity of NF-κB,

linking CECR2 to the regulation of inflammatory responses and cancer progression. Functional

mutagenesis studies have validated the roles of specific residues in these interactions, with Asn514 and

Asp464 being particularly important for ligand specificity and binding dynamics [1] [5] [2].

DNA Damage Response and Cellular Functions

Beyond its roles in transcriptional regulation, CECR2 participates in the DNA damage response (DDR).

Screening of bromodomain-containing proteins identified CECR2 as a potential DDR regulator, with its

bromodomain overexpression suppressing γ-H2AX formation—a key marker of DNA double-strand breaks.
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This suggests that CECR2 may play a regulatory role in managing the DDR, possibly through its ability to

bind chromatin and influence accessibility at damage sites. The bromodomain's recognition of acetylated

lysine residues appears crucial for this function, as small-molecule inhibitors targeting the CECR2

bromodomain disrupt its role in DNA damage signaling [2] [6].

CECR2 also contributes to cellular reprogramming and pluripotency acquisition. The transcription factor

SALL4, important for maintaining pluripotency, directly activates CECR2 expression. In turn, CECR2 forms

a remodeling complex with SWI/SNF family members to help overcome epigenetic barriers during

reprogramming. This function highlights CECR2's role in epigenetic plasticity and its potential application

in regenerative medicine approaches [2] [7].

Role of CECR2 in Cat Eye Syndrome

Genetic Basis of Cat Eye Syndrome

Cat Eye Syndrome (CES), also known as Schmid-Fraccaro syndrome, is a rare genetic disorder classically

characterized by a triad of features: iris coloboma (resulting in a cat-eye appearance), anal atresia, and

preauricular pits or tags. However, CES presents as a multisystem disorder with highly variable

expressivity, potentially affecting ocular, cardiac, renal, gastrointestinal, skeletal, and neurodevelopmental

systems. The syndrome arises from a supernumerary marker chromosome derived from chromosome 22,

resulting in partial tetrasomy (four copies) or trisomy (three copies) of the 22q11.1-q11.2 region. The CES

critical region (CESCR) encompasses approximately 1.5-2 Mb and contains multiple dosage-sensitive genes,

including CECR2, whose dysregulation is believed to contribute to the diverse phenotypic features of CES

[8] [9].

The genetic alterations in CES most commonly occur de novo through spontaneous recombination events

during meiosis, with breakpoints clustering within low-copy-repeat regions flanking 22q11. High-resolution

genomic mapping techniques such as array comparative genomic hybridization (aCGH) and

fluorescence in situ hybridization (FISH) have enabled precise delineation of the supernumerary

chromosome and identification of breakpoints, which is crucial for definitive diagnosis and genotype-

phenotype correlations. In approximately 90% of CES cases, the marker chromosome contains two extra
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copies of the proximal 22q11 region (tetrasomy), while a smaller proportion exhibits a single additional copy

(trisomy). Rare familial cases occur when a parent carries a balanced translocation or mosaicism [8].

CECR2 Gene Dosage Effects in CES Pathogenesis

Evidence from human studies and animal models supports the role of CECR2 gene dosage in the

pathogenesis of CES features. Analysis of patients with unusually small supernumerary marker

chromosomes has helped narrow the CES critical region, with CECR2 emerging as a strong candidate gene

for several core features of the syndrome. A study of a three-generation pedigree with a small 600 kb

interstitial triplication identified CECR2 as one of only three genes in the minimal critical region associated

with anal malformations, preauricular tags/pits, and renal anomalies—cardinal features of CES [9].

Mouse models with deleterious mutations in Cecr2 recapitulate many abnormal features present in human

CES patients, despite representing loss-of-function rather than gain-of-function scenarios. This paradoxical

similarity between duplication and loss-of-function phenotypes suggests that precise CECR2 dosage is

critical for normal development. Cecr2 mutant mice exhibit coloboma, microphthalmia, and specific

skeletal, kidney, and heart defects at variable penetrance depending on genetic background. The observed

strain-specific differences in penetrance mirror the variability seen in human CES patients, providing

insights into modifier gene effects. These findings position CECR2 as a key contributor to CES pathology

and establish Cecr2 mutant mice as valuable models for studying the syndrome's pathogenesis [9].

Table 2: CECR2-Related Phenotypes in Mouse Models and Human Cat Eye Syndrome

Phenotypic
Feature

Cecr2 Mutant Mice Human CES Patients Penetrance Notes

Ocular defects Coloboma,

microphthalmia

Iris coloboma (40-60%) Strain-dependent in

mice

Heart defects Structural abnormalities Various defects (50-63%) Major cause of

morbidity

Kidney anomalies Malformations Renal anomalies (31%) Detected by ultrasound

Skeletal defects Vertebral/rib anomalies Skeletal defects (29-73%) Variable presentation
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Phenotypic
Feature

Cecr2 Mutant Mice Human CES Patients Penetrance Notes

Ear abnormalities Not specifically reported Preauricular tags/pits (81-

87%)

Common but not

universal

Neural tube
defects

Exencephaly Not typically associated Embryonic lethality in

mice

CECR2 in Cancer and Disease Pathways

Role in Cancer Progression and Metastasis

CECR2 has emerged as a significant contributor to cancer progression and metastasis through multiple

mechanisms. Frequent overexpression of CECR2 has been reported in several cancers, including breast,

colorectal, and glioblastomas, where it strongly correlates with poor prognosis. Mechanistically, CECR2

facilitates tumor progression through its interaction with the acetylated RelA subunit of NF-κB, mediating

transcription of pro-metastatic gene clusters. This interaction enhances NF-κB signaling and increases

expression of pro-inflammatory and pro-metastatic factors, creating a microenvironment conducive to tumor

growth and dissemination [2].

CECR2 also modulates the tumor immune microenvironment by stabilizing the immunosuppressive M2

phenotype of tumor-associated macrophages (TAMs), thereby promoting immune evasion and metastasis. In

breast cancer models, CECR2 upregulation in metastases has been linked to enhanced chromatin

accessibility and activation of metastasis-promoting genes through mechanisms involving NF-κB and RELA

recruitment. These findings establish CECR2 as both a contributor to malignancy and a potentially valuable

biomarker for prognosis and therapeutic stratification in cancer patients [2].

Chromatin-Mediated Transcriptional Regulation in Disease

As a chromatin remodeling factor, CECR2 influences disease processes through its ability to regulate gene

expression programs. The diagram below illustrates the molecular and pathological functions of CECR2:
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CECR2-mediated chromatin remodeling can alter the expression of key developmental genes, potentially

explaining its role in congenital disorders. During neural tube development, proper CECR2 function is

essential for regulating mesenchymal/ectodermal transcription factors. Disruption of this regulation leads to

mis-expression of genes critical for neural tube closure, resulting in defects such as exencephaly. Similarly,

in the context of CES, altered CECR2 dosage may disrupt normal developmental gene expression patterns,

contributing to the diverse congenital anomalies observed in affected individuals [9] [7].

Experimental Methods for Studying CECR2
Bromodomain

Binding Assays and Structural Characterization
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The investigation of CECR2 bromodomain function employs a range of biophysical and biochemical

techniques to characterize its ligand interactions and structural properties. The dCypher binding assay

represents a high-throughput approach for quantifying CECR2 bromodomain interactions with modified

histone peptides and nucleosomes. In this method, GST-tagged CECR2 bromodomain is incubated with

biotinylated histone peptides or nucleosomes in a 384-well plate format, followed by detection using

AlphaLISA glutathione acceptor and streptavidin donor beads. Binding curves are generated by measuring

Alpha counts and analyzed using nonlinear regression to determine relative EC50 values, providing

quantitative data on binding affinity and specificity [5].

Isothermal titration calorimetry (ITC) provides direct measurement of binding thermodynamics by

monitoring heat changes during the titration of acetylated peptides into the CECR2 bromodomain solution.

This technique yields precise dissociation constants (Kd), stoichiometry (n), and thermodynamic parameters

(ΔH, ΔS), offering insights into the molecular forces driving acetyl-lysine recognition. Additionally, Nuclear

Magnetic Resonance (NMR) spectroscopy enables detailed structural characterization of CECR2

bromodomain dynamics and conformational changes upon ligand binding. NMR chemical shift perturbations

particularly in the ZA and BC loops, reveal residues critical for acetyl-lysine recognition and provide

information about binding-induced structural adjustments [1] [5].

Functional Characterization and Cellular Assays

Functional mutagenesis of critical CECR2 bromodomain residues, particularly Asn514 and Asp464, has

elucidated their roles in ligand specificity and binding dynamics. These studies typically involve site-directed

mutagenesis to generate variant proteins, which are then characterized using the binding assays described

above to determine how specific mutations affect acetyl-lysine recognition. X-ray crystallography of

CECR2 bromodomain in complex with acetylated peptides or small-molecule inhibitors provides atomic-

resolution structural information, revealing detailed interaction networks and conformational adaptations.

The cocrystal structure of CECR2 with compound 6 (PDB 5V84) at 2.7 Å resolution confirmed the binding

mode and revealed induced-fit conformational changes accommodating the ligand [1] [6].

For cellular functional studies, chromatin fractionation assays demonstrate that CECR2 bromodomain

inhibitors cause a shift of CECR2 from chromatin-bound to chromatin-unbound fractions, confirming target

engagement and functional disruption in cells. Fluorescence recovery after photobleaching (FRAP) assays

measure the mobility of GFP-tagged CECR2 in live cells, with increased mobility indicating reduced
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chromatin binding upon inhibitor treatment. Additionally, gene expression analysis through RNA

sequencing or qRT-PCR evaluates the transcriptional consequences of CECR2 bromodomain inhibition,

particularly for NF-κB target genes and other pathways regulated by CECR2 [2] [6].

Table 3: Key Experimental Methods for CECR2 Bromodomain Characterization

Method Application
Key Output
Parameters

Technical Considerations

dCypher Binding
Assay

High-throughput

screening of peptide
interactions

Relative EC50 values Requires specialized peptide

libraries and detection
system

Isothermal Titration
Calorimetry

Quantitative binding
affinity measurement

Kd, stoichiometry, ΔH,
ΔS

Requires high protein
concentrations; measures

true thermodynamics

NMR Spectroscopy Structural dynamics

and binding interface
mapping

Chemical shift

perturbations,
relaxation parameters

Limited to smaller proteins or

domains; isotope labeling
needed

X-ray
Crystallography

Atomic-resolution
structure

determination

Electron density
maps, atomic

coordinates

Requires crystallization; may
capture specific

conformational states

Cellular FRAP
Assay

In vivo chromatin

binding assessment

Recovery half-time,

mobile fraction

Measures compound cell

permeability and target
engagement

Therapeutic Targeting of CECR2 Bromodomain

CECR2 Bromodomain Inhibitors: Development and Mechanisms

The development of selective CECR2 bromodomain inhibitors represents an emerging therapeutic strategy

for cancers and potentially other diseases involving CECR2 dysregulation. Two prominent inhibitors have
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been reported: NVS-CECR2-1, identified through collaboration between the Structural Genomics

Consortium and Novartis, and GNE-886, developed as part of a non-BET bromodomain probe discovery

platform. NVS-CECR2-1 demonstrates high-affinity activity with a CECR2 AlphaScreen IC50 of 47 nM

and strong cellular activity in FRAP assays at 0.1 μM concentration. The compound effectively disrupts

CECR2's interaction with chromatin, shifting it from chromatin-bound to unbound fractions [2] [6].

GNE-886 originated from screening an internal medicinal chemistry collection, with subsequent structure-

based optimization yielding a potent and selective CECR2 inhibitor. The compound features a

pyrrolopyridone chemical scaffold that serves as an acetyl-lysine mimetic, forming hydrogen-bonding

interactions with the conserved Asn514 residue. Introduction of an N-allyl substituent and specific amide

modifications enhanced selectivity against other bromodomains, particularly BRD4, BRD9, and TAF1(2). A

cocrystal structure of a related compound (6) bound to CECR2 (PDB 5V84) confirmed the binding mode,

revealing hydrophobic interactions with the WPF shelf and gatekeeper Tyr520, along with a water-mediated

interaction between the protonated piperidine and Asp464 [6].

Therapeutic Applications and Future Directions

CECR2 inhibition presents a promising approach for modulating transcriptional programs in cancer and

inflammatory diseases. In breast cancer models, CECR2 bromodomain inhibition disrupts NF-κB-mediated

transcription of pro-metastatic genes, potentially limiting cancer progression and metastasis. Additionally, by

stabilizing the immunosuppressive M2 phenotype of tumor-associated macrophages, CECR2 inhibitors may

modulate the tumor microenvironment to enhance anti-tumor immunity. Beyond oncology, CECR2 targeting

may offer therapeutic benefits in inflammatory conditions given its role in NF-κB signaling, though these

applications remain less explored [2].

Future directions in CECR2-targeted therapeutics include the development of degrader technologies such as

proteolysis-targeting chimeras (PROTACs) that would eliminate CECR2 protein rather than merely inhibit

its function. Combination therapies pairing CECR2 inhibitors with other epigenetic modulators or

conventional chemotherapeutic agents may also enhance efficacy and overcome resistance mechanisms. As

research continues to elucidate the full spectrum of CECR2 functions in normal physiology and disease,

additional therapeutic applications will likely emerge, potentially including developmental disorders where

CECR2 dosage plays a pathogenic role [2] [4].
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Conclusion

The CECR2 bromodomain represents a fascinating epigenetic reader module with distinct structural and

functional characteristics that differentiate it from other bromodomain family members. Through its ability to

recognize acetylated lysine residues on both histone and non-histone proteins, CECR2 directs chromatin

remodeling activities to specific genomic locations, influencing gene expression programs critical for

development, DNA damage response, and disease pathogenesis. Its role in Cat Eye Syndrome highlights the

importance of proper gene dosage for normal development, while its involvement in cancer progression

underscores its potential as a therapeutic target. Ongoing research continues to elucidate the molecular

mechanisms of CECR2 function and explore therapeutic applications of CECR2 bromodomain inhibition,

particularly in oncology. The development of selective inhibitors such as GNE-886 and NVS-CECR2-1

provides valuable tool compounds for probing CECR2 biology and establishes a foundation for future

therapeutic development. As our understanding of CECR2's diverse functions expands, so too will

opportunities to target this epigenetic reader for therapeutic benefit across multiple disease contexts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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